Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00343D
We have successfully developed a simple, energy-efficient, and environmentally benign synthesis method for iron phthalocyanine (FePc) and a MOF based on copper under ambient conditions in water. The synthesized Cu–FePc MOF has been thoroughly characterized using various techniques, including PXRD, FTIR, SEM, TGA and BET. The catalytic activity of the synthesized Cu–FePc MOF was tested in two reactions: (a) oxidative dye degradation of methylene blue using H2O2 and (b) oxidation of cyclohexane to cyclohexanone using TBHP under mild reaction conditions. The catalyst showed excellent performance, as 10 mg of Cu–FePc MOF was able to degrade 20 ml of 40 ppm dye solution in just 16 min. Additionally, it achieved 96% conversion of cyclohexane to cyclohexanone in 3 h. The effect of various parameters such as initial pH, temperature, catalyst loading, and the concentration of H2O2 and TBHP on the catalyst's performance was investigated to optimize the reaction conditions. The Cu–FePc MOF demonstrated excellent recyclability without much loss in its catalytic activity.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00501A
The rising demand for the three-carbon diol 1,3-propanediol (1,3-PDO) in various industrial applications, including food, lubricants, drugs, and new polyester polymer materials, has spurred notable interest in development of environmentally sustainable processes. These processes aim to fulfill the increasing demand for 1,3-PDO while simultaneously addressing the climate and environmental issues linked to fossil-based chemical production. In this study, we successfully synthesized 1,3-PDO directly from glucose using a well-established safety strain Klebsiella oxytoca. We employed a systematic metabolic engineering strategy to enhance 1,3-PDO production, including screening glycerol synthesis pathways, blocking competing by-product biosynthetic pathways, increasing carbon flux towards 1,3-PDO synthesis, and replacing the glucose transport system. As a result, the engineered strain achieved a flask fermentation titer of 6.2 g L−1 1,3-PDO. These findings hold significant implications for future research on utilizing this strain for efficient bioconversion of glucose to 1,3-PDO.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00133D
[Zn,Mo]/HZ-5 catalysts were prepared using an impregnation method and the influence of Mo content on the catalytic performance was investigated. All prepared catalysts were well characterized by XRD, FTIR, N2 adsorption/desorption, TEM, ICP, XPS, NH3-TPD, Py-FTIR and GC-MS. It was found that coaromatization had higher aromatics yield and more stability. The modification with Mo species adjusted the acidity of Zn/HZ-5 and increased the amount of Zn(OH)+ species. As a result, [Zn,Mo]/HZ-5 improved the dehydroaromatization ability and provided higher aromatics yield. The behaviors of carbon deposit and deactivation were also studied. The BTEX yield reached the maximum of 64.0% under the optimized conditions of 470 °C and WHSV = 1.0 h−1.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00497J
Ru/C catalysts for the transformation of levulinic acid into gamma-valerolactone have been prepared using carbon materials with different textural and chemical properties, and morphology. In the mild reaction conditions used (70 °C, 15 bar H2, 1 h), all the reduced catalysts are active and selective, with similar behavior independently of the support's properties. Surprisingly, the un-reduced (as prepared) catalysts show also catalytic activity, which varies (from moderate to high) with the carbon support type, indicating that an in situ (under reaction) reduction process takes place. The catalysts prepared with the supports of lower surface chemistry are almost as active as their reduced counterparts, whereas those prepared with rich surface chemistry supports are noticeably less active, but become activated in consecutive runs. The size of the developed Ru particles depends on the reduction conditions (i.e., reduction treatment at 250 °C or reaction conditions) and is highly influenced by the support's surface chemistry, which determines the metal–support interaction.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00226H
Modified TiO2 nanotubes (NTs) have been widely used in water splitting for hydrogen evolution owing to their excellent photocatalytic properties. In this study, Cu2O nanoparticle (NP)-decorated TiO2 NTs were fabricated via electrochemical deposition, and the effects of Cu2O NPs on the structure, optical properties, and photocatalytic performance of TiO2 NTs were investigated. The results revealed that the calculated theoretical hydrogen production on the as-prepared Cu2O–TiO2 NTs is 18.19 μmol cm−2 h−1, and the photoelectric conversion efficiency is 22.08%, which is nearly three times higher than that obtained with pristine TiO2 NTs. This indicates that the as-prepared n–n heterojunction Cu2O–TiO2 NTs are an efficient photocatalytic material for water-splitting hydrogen evolution. This study not only provides a facile and tunable Cu-loading method but also an in-depth understanding of the effect of cocatalysts on the photocatalytic hydrogen evolution activity of the primary catalyst.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00532A
Organosilicon molecules of both individual and polymer structures are an integral part of modern high-tech industrial production and high technologies. The creation of simple methods for the synthesis of such molecules must meet modern environmental and economic standards. This work demonstrates for the first time the possibility of creating a number of functional organosilicon molecules from organoalkoxysilanes to polydimethylsiloxanes and carbosilane dendrimers using the reaction of Cu(I) catalyzed azide–alkyne cycloaddition (CuAAC) in its heterogeneous version. All processes were carried out until complete conversion of functional groups in the composition of organosilicon molecules without the use of solvents or amines and at a relatively low temperature – 60 °C. An important result of this work is the study of the leaching of copper from a heterogeneous catalyst into the final polysiloxanes and the assessment of their potential toxicity towards biological cells in comparison with polysiloxane modified by the CuAAC reaction catalyzed by a copper salt(I).
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00205E
Solar steam generation is a sustainable technology for efficient seawater desalination and wastewater purification. In this study, SA/PPy/C@CF Janus photothermal fabrics were obtained by loading carbonized corncob powder (C) onto hydrophilic cotton fabric (CF), polymerizing polypyrrole (PPy) in situ, and then spraying hydrophobic stearic acid (SA) on one side. The modification with the C powder gives the fabrics excellent broadband light absorption (∼96.84%), while the adhesion of PPy reduces carbon particle shedding and improves photothermal performance. This is combined with super-hydrophilic air-laid paper and polystyrene (PS) foam insulation to achieve suitable water transport and thermal positioning. The evaporator achieved an evaporation rate and solar energy conversion efficiency of 1.83 kg m−2 h−1 and 80.16%, respectively, under 1 sun, with similar results obtained when replacing the carbonized corncob with other biomass charcoal. The special Janus structure of the evaporator achieved high efficiency in desalination and prevented salt accumulation when applied to both indoor and outdoor desalination experiments. Additionally, the evaporator has shown excellent purification of dyes, heavy metal wastewater, and a variety of oil-in-water emulsions. This study provides new insights into the design of a multifunctional solar steam generator that is salt-tolerant and scalable, has excellent mechanical properties, and is easy to produce on a large scale.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00459G
Na-based high temperature CO2 solid sorbents hold great potential for capturing the CO2 emitted by large stationary sources. However, to benefit from these materials in schemes of CO2 capture, simple synthesis procedures together with a comprehensive understanding of their behaviour under operative conditions is essential. In this work, we use time-resolved in situ synchrotron X-ray diffraction coupled with Rietveld analysis to investigate the synthesis and high temperature CO2 capture dynamics of NaCoO2 solid sorbent. NaCoO2 was synthesized via two different routes, from CaCO3·H2O and Na2CO3 and from Co3O4 and Na2CO3 reactants, and a comparative analysis of the temperature-dependent phase transformations occurring during each synthesis reaction and their effect on the final product allowed to identify the most efficient synthesis route. The reaction mechanism between NaCoO2 and CO2 in the temperature range between 50 °C and 750 °C at 1 bar of CO2 is also provided. The results on the fundamental aspects underpinning NaCoO2 synthesis and its CO2 capture dynamics under realistic operative conditions are key for the design and development of affordable CO2 solid sorbents.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00357D
In an effort to advance the development of hydrometallurgical reprocessing of used nuclear fuel across the globe, this work sets out to explore and identify an optimised, cost effective pathway to synthesise the ligand DEHiBA (N,N-di-(2-ethylhexyl)isobutyramide). Currently, very few chemical suppliers stock and distribute this specialist ligand, designed for selective uranium chelation and extraction from nuclear fuel. The current high cost of DEHiBA therefore restricts access to essential large-scale testing of this promising ligand designed to advance nuclear reprocessing. This work utilises an automated flow reactor platform for the efficient optimisation of four synthetic routes to DEHiBA. These optimisations focus on optimising cost, reagent efficiency, yield, and productivity target functions by exploiting the power of machine-learning algorithms for rapid process development. Ultimately, we have identified an efficient and cost-effective solvent-free route to DEHiBA from isobutyric anhydride and di-2-ethylhexylamine for <£100 (current prices) per litre of DEHiBA in reagent costs enabling affordable access to litres of this material for subsequent testing. The exothermic nature of this reaction required a tubular flow reactor to control the reaction and mitigate this safety risk. This enabled the continuous production of crude DEHiBA with the capability to achieve yields >99%, at a purity of 76%, and a process mass intensity of 1.29 g g−1, whilst alternative conditions demonstrated productivities >75 kg L−1 h−1, all whilst maintaining a high level of process control with outlet temperatures not exceeding 35 °C.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00156C
Automation and feedback optimization are combined in a smart laboratory platform for the purpose of identifying appropriate kinetic models online. In the platform, model-based design of experiments methods are employed in the feedback optimization loop to design optimal experiments that generate data needed for rapid validation of kinetic models. The online sequential decision-making in the platform, involving selection of the most appropriate kinetic model structure followed by the precise estimation of its parameters, is done by autonomously switching the respective objective functions to discriminate between competing models and to minimise the parametric uncertainty of an appropriate model. The platform is also equipped with data analysis methods to study the behaviour of models within their uncertainty limits. This means that the platform not only facilitates rapid validation of kinetic models, but also returns uncertainty-aware predictive models that are valuable tools for model-based decision systems. The platform is tested on a case study of kinetic model identification of complete oxidation of methane on a Pd/Al2O3 catalyst, employing a micro-packed bed reactor. A suitable kinetic model with precise estimation of its parameters was determined by performing a total of 20 automated experiments, completed in two days.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00339F
Novel oxygen-doped Sn17Sb6S29 bimetal oxysulfide catalysts (labeled as SnSbOS) were successfully synthesized by a facile method via adjusting the H2O2 amount. The samples were characterized by XPS, XRD, UV, SEM, FTIR, and BET, and their catalytic performance was evaluated by reducing a toxic organic compound (4-NP), organic dyes (MO, MB, RhB), and heavy metal ions (Cr(VI)) without light illumination. The results showed that adding an appropriate amount of H2O2 could improve the catalytic performance. The SnSbOS-3 catalyst prepared with 0.4 ml H2O2 had the best catalytic performance, i.e., 100 ml of 20 ppm 4-NP solution was completely reduced by 5 mg SnSbOS-3 in 8 min. In addition, 5 mg SnSbOS-3 also completely reduced 100 ml solutions of 50 ppm MO, RhB, MB, and Cr(VI) within 6, 6, 8, and 6 min, respectively. The oxygen doping can adjust the band energy structure and increase the active surface sites of the SnSbOS catalyst. Hydrogen peroxide regulating the various valence states of Sn in the catalyst can promote electron transfer and improve the activity of the catalyst. Therefore, SnSbOS is an effective catalyst for reducing toxic organics, organic dyes, and heavy metal ions and has great potential for industrial applications.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00181D
Sustainable hydrogen production can be achieved efficiently by steam reforming of bio-ethanol. The use of low-cost and abundant minerals as catalyst supports can further improve the sustainability of the process. In this work, a kinetic study of ethanol steam reforming is presented using a Ni catalyst supported on natural sepiolite. Focus is placed on probing the effect of the support on the reaction mechanism, which is found to depend on the catalyst calcination temperature and degree of hydration of the sepiolite. Results suggest the presence of more than one adsorption sites where both oxygenates and water can competitively adsorb, when the catalyst has not been exposed to temperatures higher than 500 °C. This bifunctional mechanism is further found to be affected by the feed steam/carbon ratio. Thermally pre-treating the catalyst at 550 °C leads to an irreversible removal of support silanol groups that hinders the adsorption of reactants on sepiolite. Hydrating the non-thermally treated catalyst prior to experiments through steam exposure enhances the density of support adsorption sites leading to kinetic performances in line with those over inert supports such as SiO2. Steam reforming of acetaldehyde, a major product of ethanol steam reforming, is also carried out leading to similar observations, building a consistent kinetic picture of the reaction over Ni/sepiolite.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00408B
This study aims to synthesize inexpensive copper titanate (CuTiO3) perovskites as photocatalysts by a simple solvothermal method by varying the molar ratios of Cu2+ (0.10, 0.15, and 0.20 M) for degradation of methylene blue dye. By using XRD, FESEM, EDS, HRTEM, SAED, FTIR, UV-visible, PL, XPS, EIS, CV, and BET analyses, the relevant perovskites' structural, morphological, optical, and catalytic characteristics were studied. CuTiO3 has a monoclinic structure based on a structural study using XRD, and SEM and HR-TEM studies show an irregular sphere-like morphology. At a CuTiO3-modified carbon paste electrode, the electrochemical behaviour of MB was studied. 0.20 M CuTiO3 perovskites revealed superior photocatalytic activity compared to 0.10 M CuTiO3 and 0.15 M CuTiO3. Based on the outcomes of the BET, PL, EIS, and ˙OH trapping analyses, the enhanced photocatalytic activity was primarily ascribed to the high surface area, effective separation of photo-induced electron–hole pairs, and generation of highly active hydroxyl radical species in 0.20 M CuTiO3 perovskites. Experimental parameters including 0.20 M CuTiO3 perovskite dosage, the MB dye solution's starting concentration, and pH were changed to ascertain the optimal conditions for photocatalytic degradation. The findings show that the MB dye completely (98.56%) degrades in aqueous solution when exposed to sunlight for 60 minutes. The reusability of the as-prepared 0.20 M CuTiO3 was also investigated to ensure its stability during the degradation of MB. Furthermore, the scavenger experiment verified that hydroxyl radicals were key players in the degradation process. The proposed photocatalytic degradation mechanism for MB dye using 0.20 M CuTiO3 perovskites is provided. Therefore, it can be very interesting for research on energy and environmental applications in the future.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00398A
Development and evaluation of new photocatalytic systems requires screening of large parameter spaces. For such investigations, a photonically characterized, simple, and low-cost multi-batch screening photoreactor is presented that enables the screening of up to 49 sealed 4 mL milli batch reactors. The reactor concept is based on theoretical contemplation of the geometrical and optical properties of suited reflector concepts and utilizes basic components of the modular photoreactor introduced recently. Raytracing, radiometry and chemical actinometry were used for the photonic characterization. Applicability of the screening setup under catalytic conditions was evaluated using a benchmark system for photoinduced hydrogen evolution consisting of [Ru(bpy)3](PF6)2 as the photosensitizer, ascorbic acid as a sacrificial agent and Mo3S132− as the catalyst. Extending screening to metal-free organic photosensitizers, bimane compounds are reported as photosensitizers for photoinduced hydrogen evolution in various catalytic systems.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00474K
A sustainable approach for the reduction of perillaldehyde to perillyl alcohol (POH) through alginate immobilized yeast cell beads has been here developed. The process was optimized in small-scale batch reactions and then scaled up in a rotating bed reactor (SpinChem速), enhancing productivity while reducing catalyst loading thanks to better mass transfer and catalyst/substrate interaction (i.e., 90% molar conversion, 8 hours). The biocatalyst biomass was also grown on waste material (molasses) and cultivated using seawater to minimize the environmental impact. By harnessing the potential of immobilized yeast cells in a rotating reactor and utilizing eco-friendly resources, this study exemplifies a sustainable biocatalytic approach that can be extended to other natural terpenes. The incorporation of waste materials and seawater into the process showcases the commitment to increase the sustainability of chemical reactions and aligns with the principles of circular economy.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00464C
In a continuous flow process, generating a gradient of solvent composition with time and monitoring of the reaction mixture as it leaves the reactor allows for rapid generation of reaction information against a full range of solvent mixture compositions. The methodology was developed by screening binary solvent mixtures in a SNAr reaction in which previously reported effects were efficiently reproduced. Binary and ternary solvent gradients were then applied to an imine forming reaction revealing interesting non-linear effects.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00344B
In this study, Ag/TiO2−X nanotubes with oxygen defects were synthesized by a simple and controllable predischarge–electrodeposition method, and they were calcined in H2/N2. After Ag modification, the maximum transient photocurrent of TiO2 nanotubes increased by 22.4 times. In addition, compared with that of pure TiO2 nanotubes, the photocatalytic performance of the Ag/TiO2−X nanotubes for degradation of methylene blue and aqueous formaldehyde was enhanced by 6.9 and 3.5 times, respectively. There are two reasons for the strengthened photocatalytic performance of Ag/TiO2−X. One is the localized surface plasmon resonance effect of Ag nanoparticles, which effectively promotes the separation of photogenerated electron–hole pairs. The other is that the oxygen defects act as shallow donors and accelerate charge transfer at the interface. This work provides a research idea for fabricating nanocomposites applied in photoelectrochemical and photocatalytical fields.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00359K
Solid phase synthesis (SPS) is a powerful tool for synthesizing oligomers, especially peptides, nucleic acids, and glycans. Since Merrifield developed solid phase peptide synthesis in 1963, organic chemistry and analytics have seen major advances. The need to optimize the process regarding cost, time, and energy consumption has renewed the research on previously overlooked transport phenomena. Here, we summarize the current understanding of momentum, heat, and mass transport in SPS reactors, highlighting the progress and identifying the urgent questions to be addressed.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE90040A
The first page of this article is displayed as the abstract.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00334E
Continuous flow reactors integrated with spectroscopic instruments allow for rapid collection of informative spectral data. The measured spectral data and a calibration model can be used to monitor reaction progress, elucidate reaction kinetics, and gain mechanistic insights efficiently. However, developing a calibration model is a time and resource-consuming task. Here, we propose a novel calibration-free integrated model identification framework, called, a semi-supervised machine learning approach (SSML) for identifying reaction systems rapidly using spectral data with minimal labelled data. Using the proposed SSML approach, the stoichiometric matrix and physically meaningful extents of reaction are identified from spectral data alone without invoking kinetic models. Subsequently, the computed extents are used for kinetic model discrimination and parameter estimation using the incremental identification method. The proposed method is demonstrated using an enzymatic hydrolysis reaction and a complex Wittig reaction system carried out in a micro-reactor equipped with an in situ UV-visible spectrophotometer. The results from the proposed calibration-free modelling framework are compared with those obtained using the traditional calibration-based method.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.70 | 0 | Science Citation Index Expanded | Not |
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